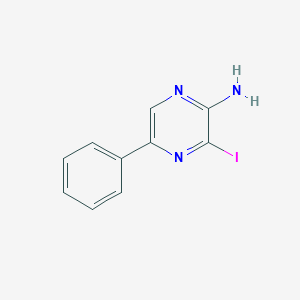
3-Iodo-5-phenylpyrazin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Iodo-5-phenylpyrazin-2-amine: is a heterocyclic organic compound with the molecular formula C10H8IN3 It is characterized by the presence of an iodine atom at the third position, a phenyl group at the fifth position, and an amine group at the second position of the pyrazine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-5-phenylpyrazin-2-amine typically involves the iodination of 5-phenylpyrazin-2-amine. One common method includes the use of iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions to introduce the iodine atom at the desired position on the pyrazine ring .
Industrial Production Methods: Industrial production methods for this compound may involve similar iodination reactions but are scaled up to accommodate larger quantities. The choice of solvents, reaction temperatures, and purification techniques are optimized to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Iodo-5-phenylpyrazin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering the oxidation state of the nitrogen atoms in the pyrazine ring.
Coupling Reactions: The phenyl group can engage in coupling reactions, forming more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions to replace the iodine atom.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 3-azido-5-phenylpyrazin-2-amine.
Applications De Recherche Scientifique
Chemistry: In chemistry, 3-Iodo-5-phenylpyrazin-2-amine is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology and Medicine: Its derivatives may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties .
Industry: In the industrial sector, this compound can be used in the production of advanced materials, including polymers and dyes. Its ability to undergo various chemical modifications makes it a versatile intermediate in material science .
Mécanisme D'action
The mechanism of action of 3-Iodo-5-phenylpyrazin-2-amine depends on its specific application. In medicinal chemistry, its biological activity may involve interactions with specific molecular targets, such as enzymes or receptors. The iodine atom and phenyl group can influence the compound’s binding affinity and selectivity towards these targets, modulating their activity and leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
- 5-Iodo-3-phenylpyrazin-2-amine
- 3-Bromo-5-phenylpyrazin-2-amine
- 3-Chloro-5-phenylpyrazin-2-amine
Comparison: Compared to its analogs, 3-Iodo-5-phenylpyrazin-2-amine is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity. The larger atomic radius and higher electronegativity of iodine compared to bromine or chlorine can affect the compound’s chemical behavior and interactions with biological targets .
Propriétés
Formule moléculaire |
C10H8IN3 |
|---|---|
Poids moléculaire |
297.09 g/mol |
Nom IUPAC |
3-iodo-5-phenylpyrazin-2-amine |
InChI |
InChI=1S/C10H8IN3/c11-9-10(12)13-6-8(14-9)7-4-2-1-3-5-7/h1-6H,(H2,12,13) |
Clé InChI |
NYZYTHCDISXPSK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CN=C(C(=N2)I)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 7-[[2-(N-penta-2,4-dien-2-ylanilino)pyrimidine-5-carbonyl]amino]heptanoate](/img/structure/B13658302.png)
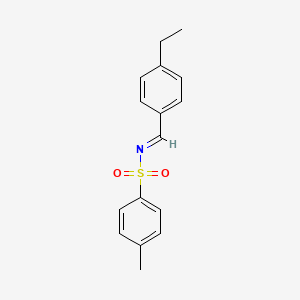
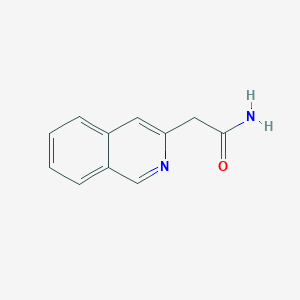
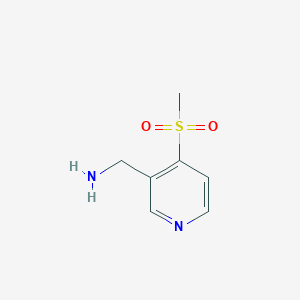
![2-Chloro-6-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine](/img/structure/B13658335.png)

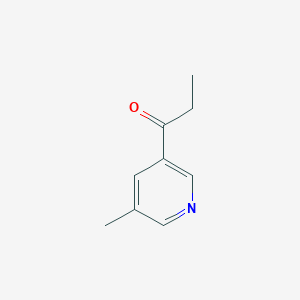
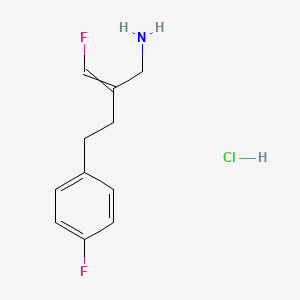

![N2,N2',N7,N7'-Tetrakis(4-methoxyphenyl)-9,9'-spirobi[fluorene]-2,2',7,7'-tetraamine](/img/structure/B13658356.png)
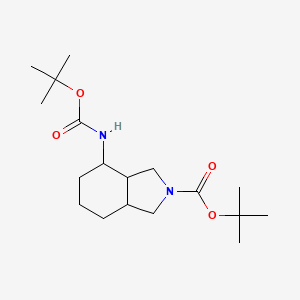
![2-Methyl-4H-naphtho[1,2-D][1,3]oxazin-4-one](/img/structure/B13658367.png)
![2-Chloro-6-methoxy-4-methylbenzo[d]thiazole](/img/structure/B13658376.png)

